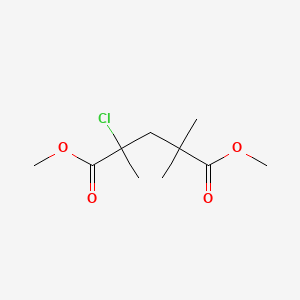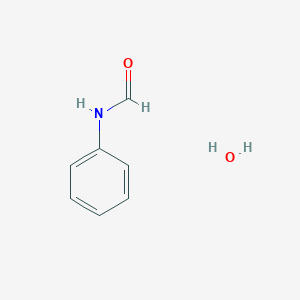
2-Propenamide, N-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenamide, N-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)- is a synthetic organic compound that belongs to the class of substituted propenamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)- typically involves the reaction of appropriate aniline derivatives with acrylamide under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Propenamide, N-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that influence cellular functions, such as signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenamide, N-(3-chlorophenyl)-3-(4-methoxyphenyl)-
- 2-Propenamide, N-(4-fluorophenyl)-3-(4-methoxyphenyl)-
- 2-Propenamide, N-(3-chloro-4-fluorophenyl)-3-(4-hydroxyphenyl)-
Uniqueness
2-Propenamide, N-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. This uniqueness can be leveraged to explore new applications and develop novel compounds with enhanced activity or selectivity.
Propiedades
Número CAS |
345325-75-9 |
|---|---|
Fórmula molecular |
C16H13ClFNO2 |
Peso molecular |
305.73 g/mol |
Nombre IUPAC |
N-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H13ClFNO2/c1-21-13-6-2-11(3-7-13)4-9-16(20)19-12-5-8-15(18)14(17)10-12/h2-10H,1H3,(H,19,20) |
Clave InChI |
JGWUQTBCUCTPMT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[({2-[(2-Chlorophenyl)methoxy]-2-oxoethyl}amino)oxy]acetic acid](/img/structure/B14253325.png)

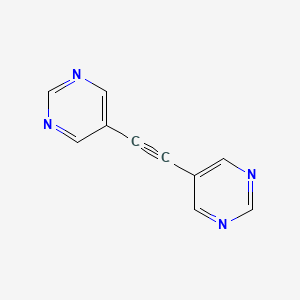
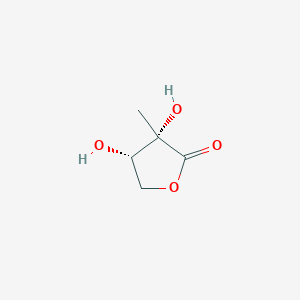

![3-[Hydroxy(pyridin-3-yl)methyl]but-3-en-2-one](/img/structure/B14253344.png)
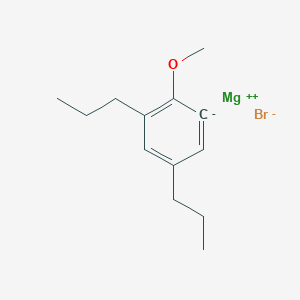
![4-[(But-3-en-1-yl)oxy]phenyl 4-(4-sulfanylbutoxy)benzoate](/img/structure/B14253367.png)

![4-(4-Chlorophenyl)sulfonyl-1-[2-(2,4-difluorophenyl)ethyl]piperidine](/img/structure/B14253386.png)
![tert-Butyl [(2S)-1-ethoxy-3-oxopropan-2-yl]carbamate](/img/structure/B14253388.png)
![1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-bromoethoxy)methyl]-](/img/structure/B14253393.png)
